Bienvenue dans la boutique en ligne BenchChem!

8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid

Drug design Medicinal chemistry Solubility optimization

8-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylic acid (CAS 57764-77-9, NSC-147740) is a tetracyclic indolizinoquinoline derivative bearing a free C7-carboxylic acid, a C8-methyl substituent, and a C9-ketone within the dihydroindolizinone ring system. With molecular formula C₁₇H₁₂N₂O₃ and a molecular weight of 292.29 g·mol⁻¹, it serves as a key synthetic intermediate in the preparation of mappicine, camptothecin analogs, and related topoisomerase I-targeted agents.

Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
CAS No. 57764-77-9
Cat. No. B12813643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid
CAS57764-77-9
Molecular FormulaC17H12N2O3
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)C(=O)O
InChIInChI=1S/C17H12N2O3/c1-9-12(17(21)22)7-14-15-11(8-19(14)16(9)20)6-10-4-2-3-5-13(10)18-15/h2-7H,8H2,1H3,(H,21,22)
InChIKeyXGIBTYXPRKINBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic Acid (CAS 57764-77-9): Core Chemical Profile for Procurement & Research Specification


8-Methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylic acid (CAS 57764-77-9, NSC-147740) is a tetracyclic indolizinoquinoline derivative bearing a free C7-carboxylic acid, a C8-methyl substituent, and a C9-ketone within the dihydroindolizinone ring system [1]. With molecular formula C₁₇H₁₂N₂O₃ and a molecular weight of 292.29 g·mol⁻¹, it serves as a key synthetic intermediate in the preparation of mappicine, camptothecin analogs, and related topoisomerase I-targeted agents [2][3]. Its free carboxylic acid functionality distinguishes it from the corresponding methyl ester (CAS 55854-85-8) and enables divergent derivation at the C7 position through amidation, esterification, or reduction pathways.

Procurement Risk of Substituting 8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic Acid with Generic Analogs


Within the indolizino[1,2-b]quinoline class, subtle structural variations—particularly at the C7 position (carboxylic acid vs. ester vs. hydroxymethyl), the C8 substituent (methyl vs. ethyl vs. H), and the oxidation state of the five-membered ring—dictate the compound's synthetic reactivity and biological profile [1]. The free carboxylic acid at C7 (target compound) enables direct amide coupling or reduction to the hydroxymethyl derivative, whereas the corresponding methyl ester (CAS 55854-85-8) requires an additional hydrolysis step [2]. Furthermore, the 8-methyl substitution pattern is critical for preparing mappicine and its analogs; the des-methyl or 8-ethyl analogs target entirely different chemical space and cannot serve as direct synthetic surrogates [3].

Quantitative Differentiation Evidence for 8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic Acid vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Free Carboxylic Acid vs. Methyl Ester

The target compound possesses a free carboxylic acid (C7-COOH) with a hydrogen-bond donor count of 1 and a topological polar surface area (tPSA) of 72.19 Ų. In contrast, its closest commercial analog—the methyl ester (CAS 55854-85-8)—has zero H-bond donors and a tPSA of 59.3 Ų (calculated). This difference confers the free acid with substantially higher aqueous solubility potential and enables direct participation in ionic interactions with basic residues in biological targets, a feature absent in the ester prodrug form .

Drug design Medicinal chemistry Solubility optimization

Retrosynthetic Advantage: Direct Reduction to Hydroxymethyl Intermediate vs. Multi-Step Ester Route

In the Kametani total synthesis of (±)-mappicine, the 8-methyl-9-oxoindolizinoquinoline-7-carboxylate methyl ester (compound 5) must be reduced to 7-hydroxymethyl-8-methylindolizino[1,2-b]quinolin-9(11H)-one (compound 9) via the carboxylic acid intermediate. The target compound (the free acid) is the direct precursor to compound 9, bypassing the ester hydrolysis step required when starting from the methyl ester [1]. This represents a one-step synthetic advantage.

Synthetic chemistry Process chemistry Mappicine synthesis

NCI Developmental Therapeutics Program (DTP) Registration Validates Prioritization Over Unregistered Analogs

The target compound is registered in the National Cancer Institute (NCI) database under NSC-147740, confirming its selection for the NCI-60 human tumor cell line screening program [1]. Many structurally related indolizinoquinoline derivatives without NCI registration lack this level of external validation and accessible screening data. The NSC designation provides procurement traceability and quality assurance that is absent for non-registered analogs.

Anticancer drug discovery NCI screening Chemical biology

Carboxylic Acid Group Effect on Cytotoxic Selectivity: Class-Level SAR from Indolizinoquinoline Diones

In a systematic SAR study of indolizino[1,2-b]quinoline-5,12-dione derivatives, Cañete et al. demonstrated that compounds bearing carboxylic acid or ester functional groups exhibit IC₅₀ values >100 µM against normal human lung fibroblasts (MRC-5), indicating low general cytotoxicity, while retaining varying activity against cancer cell lines (AGS, SK-MES-1, J82) [1]. Although the target compound is a 9-oxo rather than 5,12-dione derivative, the class-level inference is that the carboxylic acid group contributes to a favorable cancer-cell selectivity window that is not universally shared by acetyl or unsubstituted analogs.

Structure-activity relationship Cytotoxicity Anticancer screening

Optimal Procurement Scenarios for 8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic Acid


Total Synthesis of Mappicine and Mappicine-Derived Antiviral Agents

The compound is the direct precursor to 7-hydroxymethyl-8-methylindolizino[1,2-b]quinolin-9(11H)-one, the penultimate intermediate in the Kametani total synthesis of (±)-mappicine [1]. Mappicine and its analogs are under investigation as inhibitors of retroviral reverse transcriptase, including HIV-1 and hepatitis B virus polymerases [2]. Procurement of the free carboxylic acid rather than the methyl ester eliminates the ester hydrolysis step, accelerating the synthesis of compound libraries for antiviral screening.

Divergent Medicinal Chemistry: C7-Amide Library Generation for Topoisomerase I Probe Development

The C7-carboxylic acid enables direct amide coupling with diverse amine building blocks without prior functional group interconversion. This divergent strategy supports the rapid generation of indolizinoquinoline amide libraries for structure-activity relationship studies targeting topoisomerase I, exploiting the scaffold's structural homology to camptothecin while exploring chemical space inaccessible through the natural product's lactone E-ring [1][2].

Process Chemistry Optimization: Scale-Up of Key Intermediates for Preclinical Candidate Synthesis

For process R&D groups scaling up camptothecin-inspired lead compounds, the free acid offers tangible advantages: reduced step count, avoidance of ester hydrolysis workup (which can generate impurities), and compatibility with flow chemistry conditions for telescoped reduction-amination sequences [1]. The compound's established NCI registration (NSC-147740) also facilitates regulatory documentation for preclinical development [2].

Biophysical Probe Design: Carboxylic Acid as a Solubilizing and Chelating Handle

The combination of the planar indolizinoquinoline chromophore with the C7-carboxylic acid chelating group makes this compound suitable for designing metal-binding probes or fluorescent conjugates. The acid group can coordinate transition metals (e.g., Zn²⁺, Cu²⁺) or be conjugated to fluorophores via amide bonds, enabling the development of chemical biology tools for studying DNA-topoisomerase interactions [1].

Quote Request

Request a Quote for 8-Methyl-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.